molecular formula C₇H₈N₂ B106463 Benzaldehyde hydrazone CAS No. 5281-18-5

Benzaldehyde hydrazone

Cat. No. B106463
CAS RN: 5281-18-5
M. Wt: 120.15 g/mol
InChI Key: CRKDNNLDFYKBEE-RMKNXTFCSA-N
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Description

Benzaldehyde hydrazones are a class of organic compounds characterized by the presence of a hydrazone functional group, which is formed by the reaction of benzaldehyde with hydrazine. These compounds have been extensively studied due to their diverse applications, including their use as corrosion inhibitors, ligands in coordination chemistry, and their interesting photochemical and electrochemical properties.

Synthesis Analysis

The synthesis of benzaldehyde hydrazones can be achieved through various methods. For instance, the reaction of benzaldehyde thiocarbohydrazones with aromatic carboxylic acids using silica-supported dichlorophosphate as a dehydrant under microwave irradiation results in the efficient synthesis of (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones with high yield and short reaction time . Additionally, the preparation of N-(E)-stilbenyloxyalkylcarbonyl-substituted hydrazones of chloro- and nitro- benzaldehydes has been reported, with the stereochemical behavior of these compounds studied by NMR spectroscopy .

Molecular Structure Analysis

The molecular structures of benzaldehyde hydrazones and their adducts have been determined using X-ray diffraction analysis. For example, adducts of benzoyl isothiocyanate with hydrazones have been analyzed, revealing strong intramolecular interactions between sulfur and carbonyl oxygen atoms . The crystal structures of various substituted benzaldehyde (pyrazinecarbonyl)hydrazone hydrates have also been reported, highlighting the role of water molecules in forming strong hydrogen bonds .

Chemical Reactions Analysis

Benzaldehyde hydrazones are versatile ligands in coordination chemistry and can participate in various chemical reactions. They have been used to synthesize mixed-ligand palladium complexes, which show notable catalytic efficiency in C–C and C–N coupling reactions . Ruthenium complexes with benzaldehyde semicarbazone ligands have been synthesized, displaying different coordination modes and redox properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde hydrazones have been studied through various techniques. The corrosion inhibition properties of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone for mild steel in acidic solution have been investigated, showing high inhibition efficiency and strong adsorption on the metal surface . The photochemical properties of benzimidazolyl-2-hydrazones have been examined, with the phototransformation process found to be dependent on the nature of the aldehyde fragment of the hydrazones . Additionally, the UV spectral behavior of benzaldehyde hydrazones in acid medium has been studied to determine ionization constants and protonation sites, demonstrating that protonation occurs at the imino nitrogen atom of the hydrazone molecule .

Scientific Research Applications

Photophysics and Photochemistry of Hydrazones

  • A study explored the photophysics, photochemistry, and kinetics of photochromic hydrazones, including derivatives of benzaldehyde hydrazone. These compounds exhibited anti to syn isomerization, with specific derivatives undergoing intramolecular proton transfer (Becker & Chagneau, 1992).

Corrosion Inhibition

  • Benzaldehyde hydrazone derivatives have been studied as corrosion inhibitors for metals. For instance, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone showed effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic environments (Singh, Kumar, Udayabhanu, & John, 2016).

Surface Modification

  • Research has been conducted on using hydrazone-protected benzaldehyde for creating near-monolayers on surfaces. This method involves a two-step process of electrografting and degradation, resulting in a well-defined film of benzaldehyde (Malmos et al., 2009).

Catalysis

  • The hydrazone functional group, including those derived from benzaldehydes, has been utilized in organic chemistry and materials science. For example, the synthesis of hydrazones from benzaldehydes has been facilitated using CeCl3-assisted catalysis (Vargas, Romero, Kaufman, & Larghi, 2020).

Antioxidant and Cytoprotective Properties

  • Benzaldehyde hydrazones have been synthesized and evaluated for their antioxidant and cytoprotective properties, with a focus on potential applications as antiatherogenic agents. Structure-activity relationship studies have been conducted to understand their efficacy (Vanucci-Bacqué et al., 2014).

Microwave-Induced Synthesis

  • Techniques have been developed for the efficient synthesis of benzaldehyde hydrazones using microwave irradiation and silica-supported dichlorophosphate, highlighting the environmental benefits of this approach (Li, Feng, & Zhao, 2008).

Acid Medium Behavior

  • The behavior of benzaldehyde hydrazones in acid medium has been studied using UV spectroscopy. This research provided insights into the acid-base equilibrium and protonation reactions of these compounds (Jankulovska, Spirevska, & Dimova, 2011).

Protein Labeling and Modification

  • Electron-deficient benzaldehyde reagents have been developed for catalyst-free hydrazone ligation, a technique useful in site-specific protein labeling and modification (Xu et al., 2018).

Safety And Hazards

Benzaldehyde hydrazone is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may damage fertility or the unborn child (H360) . It is also toxic to aquatic life with long-lasting effects (H411) .

properties

IUPAC Name

(E)-benzylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKDNNLDFYKBEE-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde hydrazone

CAS RN

5281-18-5
Record name NSC32341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 250 mL of methanol and cooled to 0° C. Barium oxide (9.8 g, 64 mmol) was added portion-wise with exotherm. The reaction was cooled to 0° C., and hydrazine monohydrate (64.1 g, 1.28 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which time benzaldehyde (135.8 g, 1.28 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8 (C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. A large mass of bright yellow solid azine (1H-NMR (300 MHz, CDCl3) δ (ppm): 8.67 (s, 2H), 7.85 (m, 4H), 7.47 (m, 6H)), was removed by filtration, and the filtrate was distilled to provide ca. 12 g of distillate benzylidene-hydrazine. The material was stored under refrigeration. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.74 (s, 1H), 7.53 (m, 2H), 7.35 (m, 3H), 5.5 (br, 2H).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
Quantity
135.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde hydrazone
Reactant of Route 2
Benzaldehyde hydrazone
Reactant of Route 3
Benzaldehyde hydrazone
Reactant of Route 4
Reactant of Route 4
Benzaldehyde hydrazone
Reactant of Route 5
Benzaldehyde hydrazone
Reactant of Route 6
Benzaldehyde hydrazone

Citations

For This Compound
572
Citations
M Kanamala, BD Palmer, H Ghandehari… - Pharmaceutical …, 2018 - Springer
Purpose To fabricate an acid-cleavable PEG polymer for the development of PEG-cleavable pH-sensitive liposomes (CL-pPSL), and to investigate their ability for endosomal escape …
Number of citations: 49 link.springer.com
C Manzur, L Millán, W Figueroa, D Boys… - …, 2003 - ACS Publications
A series of new monocationic organo-iron(II) benzaldehyde-hydrazone complexes of general … Cyclic voltammetry of the benzaldehyde-hydrazone complexes 5−8, 11, 14, and 17 in DMF …
Number of citations: 19 pubs.acs.org
EP Kuendig, A Ripa, R Liu, D Amurrio… - …, 1993 - ACS Publications
The title complexes react efficiently with carbon nucleophiles to give orthoaddition products with good toexcellent regioselectivity. 2-Lithio-2-methylpropionitrile substantially adds meta …
Number of citations: 31 pubs.acs.org
T George, CL Kaul, RS Grewal… - Journal of Medicinal …, 1971 - ACS Publications
The hydrazones derived by condensation of certain azacycloalkyl-substituted benzaldehydes with 3-amino-2-oxazolidinone were evaluated for their antihypertensive and MAO-…
Number of citations: 10 pubs.acs.org
AA El‐Shafel, HA Mostafa, AS Fouda… - Materials and …, 1995 - Wiley Online Library
The effect of substituted benzoyl benzaldehyde hydrazone derivatives on the inhibition of copper corrosion in IM nitric acid solution at 303 K was investigated by potentiodynamic and …
Number of citations: 18 onlinelibrary.wiley.com
YA Al-Farkh, FH Al-Hajjar… - Journal of Chemical and …, 1978 - ACS Publications
… (ii) The electronic spectra of -benzoylacetophenone A/-(acyl- or benzoyl)hydrazones IIIj-o are similar to those of the corresponding benzaldehyde hydrazone deriv- …
Number of citations: 13 pubs.acs.org
RL HINMAN - The Journal of Organic Chemistry, 1960 - ACS Publications
… one hand, and the benzaldehyde hydrazone-benzaldehyde acyl… Benzaldehyde hydrazone and its derivatives which bear … terminal nitrogen of benzaldehyde hydrazone, bathochromic …
Number of citations: 58 pubs.acs.org
Z Zhao, KG Kulkarni, GK Murphy - Advanced Synthesis & …, 2017 - Wiley Online Library
… Iodine has only twice been shown to oxidize a benzaldehyde hydrazone to the corresponding gem-diiodide (Scheme 1a),16 and similar reactions with other elemental halogens failed.…
Number of citations: 22 onlinelibrary.wiley.com
R Gup, B Kirkan, E Giziroğlu - Chinese Journal of Chemistry, 2006 - Wiley Online Library
Six different arylhydrazone derivatives of p‐aminobenzoic hydrazide of vic‐dioximes were synthesized by reaction of chloroglyoxime and dichloroglyoxime with N′‐p‐aminobenzoyl …
Number of citations: 7 onlinelibrary.wiley.com
HA Semple, YK Tam, S Tin, RT Courts - Pharmaceutical research, 1988 - Springer
… C (d), the ultraviolet spectrum in the mobile phase with a wavelength of maximum absorption of 356.6 nm, and the proton NMR spectrum of hydralazine p-nitrobenzaldehyde hydrazone …
Number of citations: 8 link.springer.com

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